N-Phenyl-4-[3-(pyridin-3-YL)-1,2,4-oxadiazol-5-YL]butanamide
Overview
Description
N-Phenyl-4-[3-(pyridin-3-YL)-1,2,4-oxadiazol-5-YL]butanamide is a complex organic compound that belongs to the class of heterocyclic compounds
Mechanism of Action
Target of Action
A structurally similar compound, imatinib, is known to inhibit the activity of tyrosine kinases . Tyrosine kinases are enzymes responsible for the activation of many proteins by signal transduction cascades. They play pivotal roles in cellular functions such as cell growth, differentiation, metabolism, and division .
Mode of Action
Imatinib, a similar compound, binds to an inactive abelson tyrosine kinase domain through numerous hydrogen bonds, hydrophobic c–h…π and π…π interactions . This binding inhibits the activity of the tyrosine kinases, thereby disrupting the signal transduction cascades they regulate .
Biochemical Pathways
Given its potential inhibition of tyrosine kinases, it could impact various signaling pathways regulated by these enzymes, leading to downstream effects on cell growth, differentiation, and division .
Result of Action
If it acts similarly to imatinib, it could lead to the inhibition of tyrosine kinase activity, disrupting various cellular functions such as cell growth and division .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Phenyl-4-[3-(pyridin-3-YL)-1,2,4-oxadiazol-5-YL]butanamide typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of a hydrazide with a nitrile oxide to form the oxadiazole ring, followed by coupling with a phenyl group and a butanamide moiety. The reaction conditions often require the use of catalysts such as magnesium oxide nanoparticles and solvents like ethanol .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the process, making it feasible for large-scale production.
Chemical Reactions Analysis
Types of Reactions
N-Phenyl-4-[3-(pyridin-3-YL)-1,2,4-oxadiazol-5-YL]butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine and oxadiazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction could produce amines or alcohols.
Scientific Research Applications
N-Phenyl-4-[3-(pyridin-3-YL)-1,2,4-oxadiazol-5-YL]butanamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.
Comparison with Similar Compounds
Similar Compounds
N,N′-Di(pyridine-4-yl)-pyridine-3,5-dicarboxamide: Another heterocyclic compound with similar structural features but different functional groups.
Pyridine Compounds: Various pyridine derivatives with antimicrobial and antiviral activities.
Uniqueness
N-Phenyl-4-[3-(pyridin-3-YL)-1,2,4-oxadiazol-5-YL]butanamide is unique due to its combination of a phenyl group, a pyridine ring, and an oxadiazole ring, which confer distinct chemical and biological properties
Properties
IUPAC Name |
N-phenyl-4-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)butanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O2/c22-15(19-14-7-2-1-3-8-14)9-4-10-16-20-17(21-23-16)13-6-5-11-18-12-13/h1-3,5-8,11-12H,4,9-10H2,(H,19,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGDIBUZVSSOPKK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CCCC2=NC(=NO2)C3=CN=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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